

Application Notes and Protocols for cAMP Production Assay Using NCGC00229600

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Compound of Interest

Compound Name: NCGC00229600

Cat. No.: B15603122

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Introduction

NCGC00229600 is a potent and selective allosteric inverse agonist of the human thyrotropin receptor (TSHR), a G-protein coupled receptor (GPCR) primarily expressed in the thyroid gland.[1][2][3] Activation of the TSHR by its endogenous ligand, thyroid-stimulating hormone (TSH), stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] In certain pathological conditions, such as Graves' disease, stimulating autoantibodies chronically activate the TSHR, leading to hyperthyroidism.[2][3] Furthermore, the TSHR exhibits constitutive (basal) activity, meaning it can signal in the absence of an agonist.[2]

NCGC00229600 has been identified as a valuable tool for studying TSHR pharmacology as it can inhibit both basal and TSH-stimulated cAMP production.[2][3][5] This document provides detailed protocols for utilizing **NCGC00229600** in a cell-based cAMP production assay to characterize its inverse agonist and antagonist properties.

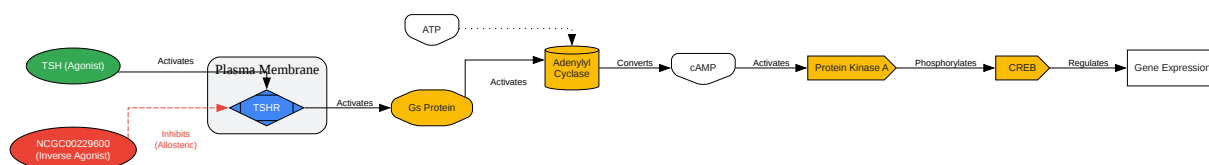
Data Presentation

The following table summarizes the quantitative data reported for **NCGC00229600** in cAMP assays.

Parameter	Cell Line	Condition	Result	Reference
Inhibition of basal cAMP production	HEK-EM293 cells stably expressing hTSHR	30 μ M NCGC00229600	~50% reduction	--INVALID-LINK--
Inhibition of TSH-stimulated cAMP production	HEK-EM293 cells stably expressing hTSHR	10 μ M NCGC00229600 with 1 mU/mL TSH	Significant inhibition	--INVALID-LINK--
Inhibition of Graves' disease sera-stimulated cAMP production	HEK-EM293 cells stably expressing hTSHR	30 μ M NCGC00229600	39 \pm 2.6% inhibition (mean of 30 sera)	[2][3]
Inhibition of basal thyroperoxidase mRNA upregulation	Primary cultures of human thyrocytes	NCGC00229600	65 \pm 2.0% inhibition	[2][3]

Signaling Pathway

The following diagram illustrates the canonical TSHR signaling pathway and the mechanism of action of **NCGC00229600**.



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Caption: TSHR signaling pathway and the inhibitory action of **NCGC00229600**.

Experimental Protocols

This section provides detailed protocols for assessing the inverse agonist and antagonist activity of **NCGC00229600** on the TSHR. The primary method described is a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, which is a widely used, robust method for quantifying intracellular cAMP levels.

Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human TSHR (HEK-TSHR).
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B, depending on the expression vector).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
- **NCGC00229600**: Prepare a stock solution in DMSO (e.g., 10 mM) and make serial dilutions in the assay buffer.
- TSH: Bovine or human TSH for stimulation. Prepare a stock solution and serial dilutions in assay buffer.
- Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.^{[5][6]}
- cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer). These kits typically include a cAMP standard, a europium cryptate-labeled anti-cAMP antibody, and a d2-labeled cAMP analog.
- Multi-well plates: 384-well white, low-volume plates suitable for fluorescence measurements.
- Plate reader: An HTRF-compatible plate reader.

Experimental Workflow: Inverse Agonist Activity

The following diagram outlines the workflow for determining the inverse agonist activity of **NCGC00229600**.



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